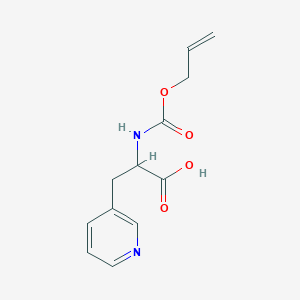
Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, specific details about the molecular structure of this compound are not available .Chemical Reactions Analysis
The chemical reactions involving Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine are not specifically mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis of Amino Acids and Peptides
Stereoselective Synthesis of Threo-3-Hydroxy-4-amino Acids : A study by Katsuki and Yamaguchi (1976) demonstrated the stereoselective synthesis of threo-3-hydroxy-4-amino acids, starting from compounds such as DL-3-(3-pyridyl)alanine, which is closely related to the allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine compound. This process is significant for synthesizing amino acids isolated by acid hydrolysis from antibiotics, indicating the importance of these compounds in medicinal chemistry (Katsuki & Yamaguchi, 1976).
Fluorescent Amino Acids and Peptides Synthesis : Mega, Hamazume, and Ikenaka (1988) synthesized N-(2-Pyridyl) derivatives of amino acids, using fluorescence labeling for peptides synthesis. This research shows the utility of pyridyl-related compounds in creating tools for biochemical studies, highlighting the broader applications of allyloxycarbonyl-related compounds in scientific research (Mega, Hamazume, & Ikenaka, 1988).
Enzyme Mimic Development
- Potent Polymer/Pyridoxamine Enzyme Mimic : Liu and Breslow (2002) developed an enzyme mimic using pyridoxamines linked to polyethyleneimine, demonstrating an 8000-fold acceleration in converting pyruvic acid to dl-alanine compared to simple pyridoxamine. This study illustrates the potential of pyridyl and related compounds in catalyzing biochemical reactions, underscoring their significance in enzymatic research (Liu & Breslow, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(prop-2-enoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-6-18-12(17)14-10(11(15)16)7-9-4-3-5-13-8-9/h2-5,8,10H,1,6-7H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEMVEHUJSCURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)

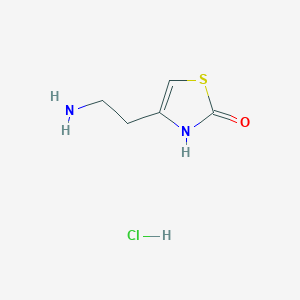
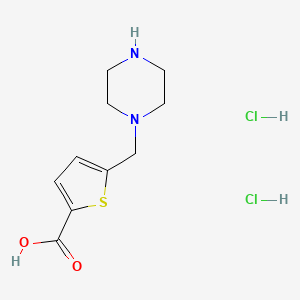
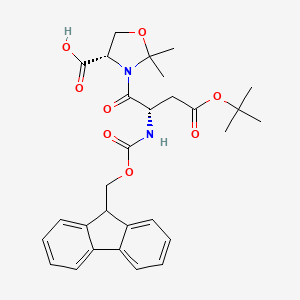
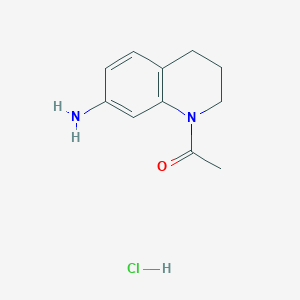

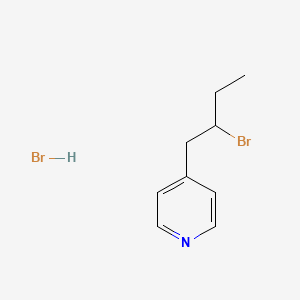
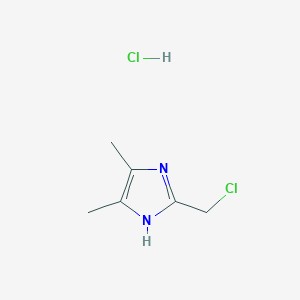
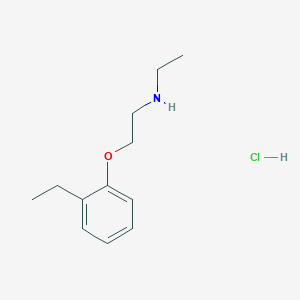
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)